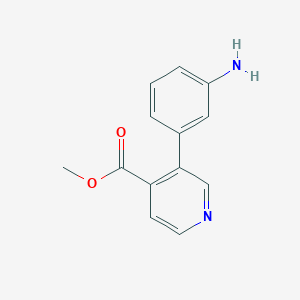
Methyl 3-(3-aminophenyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3-aminophenyl)isonicotinate” is a chemical compound that is a derivative of isonicotinic acid . It is also known as “methyl 3-aminoisonicotinate” and "3-aminoisonicotinic acid methyl ester" . This compound is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Molecular Structure Analysis
“Methyl 3-(3-aminophenyl)isonicotinate” has a molecular formula of C7H8N2O2 . It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate .Physical And Chemical Properties Analysis
“Methyl 3-(3-aminophenyl)isonicotinate” is a liquid with an amber appearance . It has a melting point of 8.5°C and a boiling point of 207-209°C at 760 mmHg .Safety and Hazards
Orientations Futures
Research indicates that “Methyl 3-(3-aminophenyl)isonicotinate” has potential uses in pest management, particularly for thrips . It could be used for strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
Propriétés
Numéro CAS |
344450-40-4 |
|---|---|
Nom du produit |
Methyl 3-(3-aminophenyl)isonicotinate |
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
methyl 3-(3-aminophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3 |
Clé InChI |
ULEALRZDEYMHBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)
![5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B8760658.png)
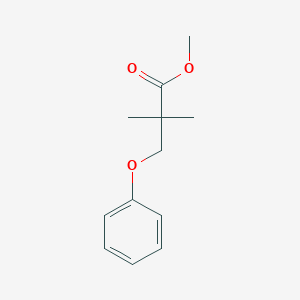


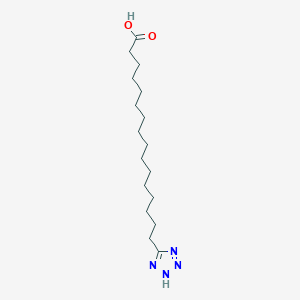
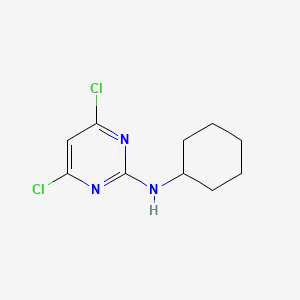

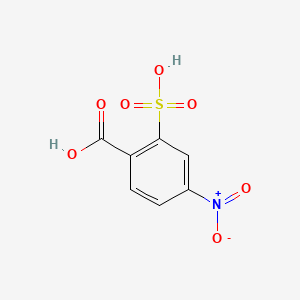
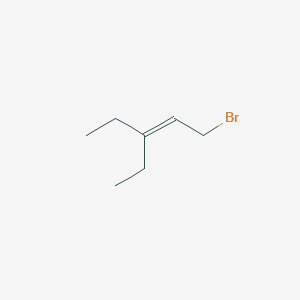

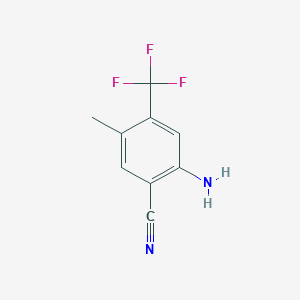
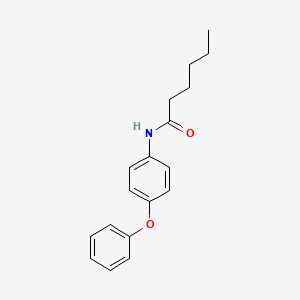
![(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B8760740.png)